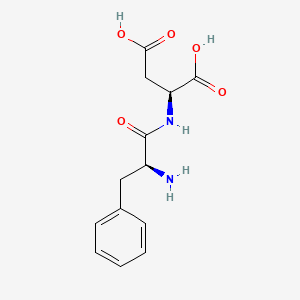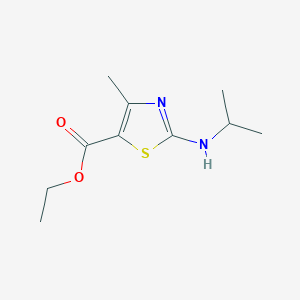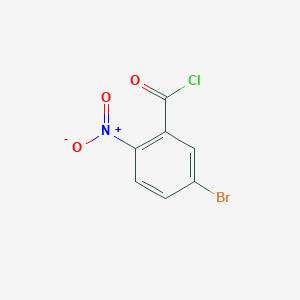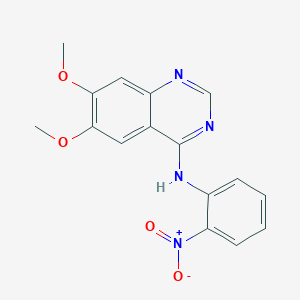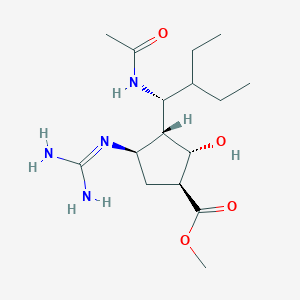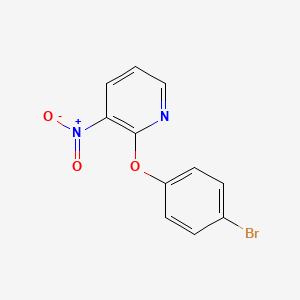
1,1,4,4-Tetramethyl-1,4-disilinane
Vue d'ensemble
Description
1,1,4,4-Tetramethyl-1,4-disilinane, also known as 1,1,4,4-TETRAMETHYLDISILETHYLENE, is a chemical compound with the molecular formula C6H18Si2 . It has a molecular weight of 146.38 .
Synthesis Analysis
An environmentally friendly electrochemical synthesis of 1,1,4,4-tetramethyl-2-tetrazene energetic materials from undimethylhydrazine has been reported . This method is simple, clean, and suitable for industrial production .Molecular Structure Analysis
The molecular structure of 1,1,4,4-Tetramethyl-1,4-disilinane is represented by the InChI string: InChI=1S/C8H20Si2/c1-9(2)5-7-10(3,4)8-6-9/h5-8H2,1-4H3 .Physical And Chemical Properties Analysis
1,1,4,4-Tetramethyl-1,4-disilinane has a boiling point of 115 °C and a density of 0.743 . Its refractive index is n20/D 1.421 . It has a specific gravity of 0.743 and exhibits hydrolytic sensitivity, reacting with aqueous base .Applications De Recherche Scientifique
Organometallic Chemistry and Synthesis
1,1,4,4-Tetramethyl-1,4-disilinane and its derivatives have been widely studied in organometallic chemistry. For example, they have been used in the synthesis of medium-sized ring compounds and various cyclic diynes, which are important in the development of new organometallic complexes (Gleiter, Stahr, & Nuber, 1997). Additionally, these compounds have been employed in reactions to produce unique structures like disilenide ions and disilyne anion radicals, showcasing their versatility in organosilicon chemistry (Kinjo, Ichinohe, & Sekiguchi, 2007).
Safety and Hazards
1,1,4,4-Tetramethyl-1,4-disilinane is classified under GHS07 and GHS02 hazard statements . It’s labeled with the signal word “Danger” and has hazard statements H319-H225-H335-H315 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
Orientations Futures
Propriétés
IUPAC Name |
1,1,4,4-tetramethyl-1,4-disilinane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20Si2/c1-9(2)5-7-10(3,4)8-6-9/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSFHKRMPPPFIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CC[Si](CC1)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40780950 | |
| Record name | 1,1,4,4-Tetramethyl-1,4-disilinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40780950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,4,4-Tetramethyl-1,4-disilinane | |
CAS RN |
2295-14-9 | |
| Record name | 1,1,4,4-Tetramethyl-1,4-disilinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40780950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine](/img/structure/B3253857.png)
